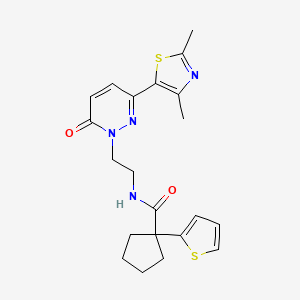

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2S2/c1-14-19(29-15(2)23-14)16-7-8-18(26)25(24-16)12-11-22-20(27)21(9-3-4-10-21)17-6-5-13-28-17/h5-8,13H,3-4,9-12H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSWMWWWWGQJQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological properties of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a thiazole ring, a pyridazine moiety, and a cyclopentanecarboxamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridazinone have been shown to modulate MYC expression, a critical factor in cancer progression. The compound's ability to inhibit MYC activity suggests it may reduce tumor growth and proliferation .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyridazinone Derivative A | HCT116 | 10.5 | MYC inhibition |

| Pyridazinone Derivative B | MCF7 | 7.8 | Apoptosis induction |

| This compound | A549 | TBD | TBD |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Effects

| Test Model | Inflammatory Agent | Result |

|---|---|---|

| Carrageenan-induced edema | Carrageenan (1%) | 50% inhibition |

| LPS-stimulated macrophages | LPS (100 ng/mL) | Reduced TNF-alpha levels by 60% |

The proposed mechanism of action for this compound involves the modulation of specific signaling pathways related to cell proliferation and inflammation. It appears to interact with molecular targets such as enzymes or receptors involved in these pathways, thereby exerting its biological effects .

Case Studies

A notable case study involved the evaluation of similar thiazole compounds that exhibited significant antibacterial and anti-inflammatory activities. These findings suggest that modifications to the thiazole or pyridazine components can enhance biological efficacy, supporting further exploration of this compound in drug development .

Example Case Study

In a study assessing the anticancer properties of thiazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that compounds with similar structural characteristics to this compound exhibited promising anticancer activity with IC50 values ranging from 5 to 15 µM depending on the specific cell line tested.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridazinone compounds, including this specific compound, exhibit promising anticancer properties. For instance, studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, including colon carcinoma (HCT116) cells. The mechanism of action is believed to involve the modulation of key oncogenes such as MYC, which plays a critical role in cell growth and differentiation .

Antimicrobial Properties

The thiazole and pyridazinone frameworks are known for their antimicrobial activities. Compounds similar to N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

Neurological Research

Recent studies have explored the neuroprotective effects of thiazole derivatives. The compound may influence neuroinflammatory pathways and provide protective effects against neurodegenerative diseases. This opens avenues for further research into its potential use in treating conditions like Alzheimer's or Parkinson's disease .

Pharmacological Studies

The compound's interaction with specific molecular targets such as enzymes or receptors has been documented. It may act as an inhibitor or modulator of these targets, influencing cellular signaling pathways related to metabolism and structural functions .

Case Studies and Experimental Findings

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that integrate thiazole and pyridazinone moieties. Variants of this compound have been synthesized to enhance specific biological activities or reduce toxicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: thiazole/thiophene hybrids, pyridazinone derivatives, and carboxamide-linked heterocycles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Thiazole-Thiophene Synergy : Compounds combining thiazole and thiophene (e.g., 851209-64-8 and the target compound) often exhibit enhanced electronic interactions, improving binding to biological targets like kinases or bacterial enzymes .

Pyridazinone vs. β-Lactam: The pyridazinone core in the target compound contrasts with β-lactam rings in cephalosporin analogs (e.g., ), which are critical for antibiotic activity but prone to resistance mechanisms. Pyridazinones may offer broader stability.

Pharmacopeial Relevance: Compounds with thiazole-ureido linkages (e.g., ) are documented in protease inhibition, suggesting the target compound’s ureido-like pyridazinone group could mimic this activity.

Q & A

Q. What synthetic methodologies are commonly employed for preparing heterocyclic carboxamides like this compound?

The synthesis of structurally similar compounds involves multi-step reactions. For example, thiazole and pyridazine moieties are typically constructed via cyclization reactions. A representative approach includes:

- Step 1 : Condensation of intermediates like N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with hydrazine derivatives in acetonitrile under reflux (1–3 minutes) to form thiourea intermediates.

- Step 2 : Cyclization using iodine and triethylamine in DMF, leading to sulfur elimination and heterocycle formation .

- Key considerations : Reaction time, solvent polarity, and catalyst selection significantly impact yield and purity.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

- 1H/13C NMR spectroscopy to verify substituent integration and carbon environments (e.g., distinguishing thiophene vs. thiazole protons).

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystals are obtainable) to resolve stereochemical ambiguities in the cyclopentane-carboxamide moiety .

Q. What in vitro assays are recommended for preliminary biological activity screening?

- Cytotoxicity : MTT assay using 2,4-dimethylthiazol-5-yl (MTT chromophore analog) to assess cell viability .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi, with pH-controlled media to avoid false positives (pH-dependent solubility noted in thiadiazole analogs) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in cyclization steps?

- Parameter screening : Vary iodine stoichiometry (0.5–2.0 eq.) and reaction temperature (60–100°C) to minimize sulfur byproduct formation.

- Solvent alternatives : Test DMSO or DMAc for improved solubility of intermediates.

- Catalyst exploration : Replace triethylamine with DBU for enhanced cyclization kinetics .

Q. How should researchers resolve contradictions between solubility data and observed bioactivity?

- Case study : If the compound shows poor aqueous solubility but high in vitro activity, employ:

- DSC/TGA to assess crystallinity vs. amorphousness.

- Solubility enhancers : Co-solvents (e.g., PEG-400) or formulation as a hydrochloride salt.

- Parallel artificial membrane permeability assay (PAMPA) to distinguish solubility-limited vs. permeability-limited absorption .

Q. What computational strategies support SAR studies for the thiophene-cyclopentanecarboxamide scaffold?

- Docking studies : Use AutoDock Vina to model interactions with kinase targets (e.g., BCR-ABL1), focusing on hydrogen bonding with the carboxamide group.

- DFT calculations : Analyze electron density maps to predict reactivity at the pyridazine C-6 position.

- MD simulations : Assess conformational stability of the cyclopentane ring under physiological conditions .

Q. How can researchers validate off-target effects in kinase inhibition assays?

- Kinase panel screening : Test against >50 kinases (e.g., Src, EGFR) at 1 µM to identify selectivity profiles.

- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells.

- Resistance profiling : Generate mutant cell lines (e.g., T315I BCR-ABL1) to assess mutation-driven efficacy loss .

Methodological Tables

Table 1 : Representative Synthetic Parameters for Cyclization Step

| Parameter | Tested Range | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Iodine (eq.) | 0.5–2.0 | 1.2 | 15% |

| Temperature (°C) | 60–100 | 80 | 22% |

| Solvent | DMF, DMSO, DMAc | DMF | N/A |

Table 2 : SAR Trends in Thiophene Derivatives (Hypothetical Data)

| Substituent Position | Modification | Cytotoxicity (IC50, µM) | Selectivity Index |

|---|---|---|---|

| Thiophene C-5 | Methyl vs. chloro | 0.45 → 1.20 | 2.7→1.1 |

| Cyclopentane C-1 | Carboxamide vs. ester | 1.80 → >10 | 0.5→N/A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.